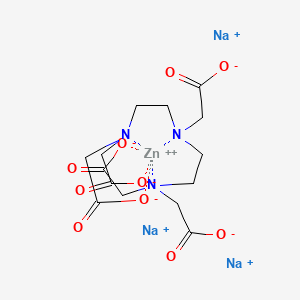
Trisodium Zinc DTPA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentetate Zinc Trisodium is the trisodium salt form of zinc diethylene triamine pentaacetate (Zn-DTPA or pentetate zinc) with chelating activity. Upon administration, Zn-DTPA loses the Zn ion to form stable chelates with metal ions because DTPA has a higher affinity for heavy metal ions than for Zn ions. Specifically, this agent is able to bind to and form strong complexes with the radioactive plutonium, americium, and cerium after internal contamination. The formation of these heavy metal chelates enhances radionuclide excretion.
An iron chelating agent with properties like EDETIC ACID. DTPA has also been used as a chelator for other metals, such as plutonium.
See also: Pentetic Acid (has active moiety); Zinc Cation (has active moiety).
Biological Activity
Trisodium Zinc DTPA (Zn-DTPA), chemically known as pentetate zinc trisodium, is a chelating agent primarily used for the treatment of internal contamination with radioactive elements such as plutonium, americium, and curium. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.
Zn-DTPA functions by forming stable chelates with metal ions. Upon administration, it releases zinc ions and binds to heavier metal ions with a higher affinity. This chelation process facilitates the excretion of these contaminants through the urinary system. Specifically, Zn-DTPA is effective in enhancing the elimination of transuranium elements from the body, particularly when administered shortly after contamination .
Pharmacokinetics
The pharmacokinetic profile of Zn-DTPA indicates rapid distribution in the extracellular fluid and swift clearance from the plasma via glomerular filtration. In clinical studies, approximately 99% of the administered dose was excreted in urine within 24 hours. The compound has minimal metabolic changes and does not significantly accumulate in specific organs .
Table 1: Pharmacokinetic Data of Zn-DTPA
| Parameter | Value |
|---|---|
| Plasma Half-life | 1.4 min, 14.5 min, 94.4 min |
| Urinary Excretion (24h) | >99% of injected dose |
| Renal Clearance | Predominantly via glomerular filtration |
Biological Effects and Efficacy
Zn-DTPA has been shown to be effective in various animal studies and clinical settings:
- Animal Studies : In rodent models contaminated with plutonium, administration of Zn-DTPA resulted in a significant reduction in the systemic deposit of plutonium in tissues such as the liver and skeleton . For example, a study indicated that after treatment with Zn-DTPA, the lung deposits of plutonium were reduced to 1-2% compared to untreated controls.
- Clinical Studies : Data from a U.S. registry indicated that among individuals treated with Zn-DTPA for internal contamination, 37% received one dose while 13% received two doses. Adverse events were reported in only 6.1% of cases, suggesting a favorable safety profile .
Case Study: Accidental Contamination
In a notable case involving individuals exposed to americium-241 due to an industrial accident, long-term administration of Zn-DTPA over three years demonstrated its effectiveness in reducing body burden and mitigating health risks associated with radioactive contamination .
Safety Profile
While Zn-DTPA is generally well-tolerated, it can lead to minimal depletion of trace metals such as magnesium and manganese. Adverse effects reported include headache and lightheadedness but are relatively rare . The compound's safety is enhanced by its lower toxicity compared to calcium DTPA (Ca-DTPA), particularly concerning renal and hepatic function .
Properties
Key on ui mechanism of action |
Zn-DTPA forms stable chelates with metal ions by exchanging zinc for a metal of greater binding capacity. The radioactive chelates are then excreted by glomerular filtration into the urine. In animal studies, Zn-DTPA forms less stable chelates with uranium and neptunium in vivo resulting in deposition of these elements in tissues including the bone. Zn-DTPA treatments are not expected to be effective for uranium and neptunium. Radioactive iodine is not bound by DTPA. |
|---|---|
CAS No. |
11082-38-5 |
Molecular Formula |
C14H18N3Na3O10Zn |
Molecular Weight |
522.7 g/mol |
IUPAC Name |
trisodium;zinc;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate |
InChI |
InChI=1S/C14H23N3O10.3Na.Zn/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;/q;3*+1;+2/p-5 |
InChI Key |
HVASDHJNLYRZEA-UHFFFAOYSA-I |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Zn+2] |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Zn+2] |
Key on ui other cas no. |
11082-38-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















